

# EAI045: A Technical Guide to Selectivity for EGFR T790M and C797S Mutants

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## Compound of Interest

Compound Name: EAI045

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This technical guide provides an in-depth analysis of **EAI045**, a fourth-generation, allosteric inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is specifically designed to overcome acquired resistance to earlier-generation tyrosine kinase inhibitors (TKIs), particularly those driven by the T790M "gatekeeper" mutation and the C797S mutation, which confers resistance to third-generation covalent inhibitors.

## Core Mechanism of Action: An Allosteric Approach

Unlike traditional ATP-competitive TKIs, **EAI045** is an allosteric inhibitor that binds to a novel pocket on the EGFR kinase domain, remote from the ATP-binding site.<sup>[1][2]</sup> This binding site is created by the outward displacement of the regulatory C-helix in an inactive conformation of the kinase.<sup>[3]</sup> This non-ATP-competitive mechanism is fundamental to its ability to inhibit EGFR mutants that have developed resistance by increasing their affinity for ATP (e.g., T790M).<sup>[3]</sup>

A critical aspect of **EAI045**'s activity is its synergistic relationship with cetuximab, a monoclonal antibody that blocks EGFR dimerization.<sup>[1][3]</sup> As a single agent, **EAI045**'s efficacy is limited because, in an active EGFR dimer, the allosteric binding pocket is not equally accessible on both kinase subunits.<sup>[1][3]</sup> By preventing dimerization, cetuximab renders both subunits of the receptor uniformly susceptible to inhibition by **EAI045**, leading to a profound anti-tumor effect.<sup>[1][3]</sup>

## Quantitative Selectivity and Potency

**EAI045** demonstrates exquisite selectivity for mutant forms of EGFR over the wild-type (WT) receptor, minimizing potential toxicity. This selectivity is evident in both biochemical and cell-based assays.

### Biochemical Inhibition Data

The inhibitory activity of **EAI045** has been quantified against various recombinant EGFR kinase domains. The data clearly shows a strong preference for the double mutant L858R/T790M.

EGFR Variant	ATP Concentration	IC50 (μM)
Wild Type	10 μM	1.9
L858R	10 μM	0.019
T790M	10 μM	0.19
L858R/T790M	10 μM	0.002
L858R/T790M	1 mM	0.003

Table 1: Biochemical IC50 values of **EAI045** against different EGFR variants. Data compiled from multiple sources.[\[3\]](#)[\[4\]](#)

Notably, **EAI045** maintains its low-nanomolar potency against the L858R/T790M mutant even at a high, physiologically relevant ATP concentration of 1 mM, highlighting its non-ATP-competitive nature.[\[3\]](#) It exhibits approximately 1,000-fold greater selectivity for the L858R/T790M mutant over wild-type EGFR.[\[3\]](#)[\[4\]](#)

### Cell-Based Activity

In cellular contexts, **EAI045** effectively inhibits the phosphorylation of mutant EGFR.

Cell Line	EGFR Status	Assay	EC50
H1975	L858R/T790M	EGFR Y1173 Phosphorylation	2 nM
HaCaT	Wild Type	EGFR Y1173 Phosphorylation	No inhibition

Table 2: Cell-based EC50 values of **EAI045**. Data shows potent inhibition of phosphorylation in mutant cells with no effect on wild-type cells.[\[1\]](#)[\[3\]](#)[\[4\]](#)

Crucially, because **EAI045** does not interact with the C797 residue, its efficacy is unaffected by the C797S mutation.[\[2\]](#) In combination with cetuximab, **EAI045** effectively suppresses the growth of tumors driven by the L858R/T790M/C797S triple mutant, which is resistant to all third-generation EGFR TKIs.[\[1\]](#)[\[3\]](#)

## Experimental Protocols

The following sections detail the methodologies used to characterize the selectivity and potency of **EAI045**.

### Biochemical Kinase Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of **EAI045** on the enzymatic activity of the EGFR kinase domain.

- Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (Wild-Type, L858R, T790M, L858R/T790M) are purified. A generic tyrosine kinase substrate, such as Poly(Glu:Tyr 4:1), is used.[\[5\]](#)
- Reaction Setup: The kinase reaction is performed in a 96- or 384-well plate format. Each well contains the specific EGFR enzyme, the substrate, kinase assay buffer, and a specific concentration of ATP (e.g., 10  $\mu$ M or 1 mM).[\[3\]](#)[\[4\]](#)
- Inhibitor Addition: **EAI045** is serially diluted and added to the wells to achieve a range of final concentrations.

- **Reaction Initiation and Incubation:** The reaction is initiated by the addition of ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a set period.
- **Detection:** Kinase activity is measured by quantifying the amount of ATP consumed, which is inversely proportional to the amount of light generated in a luminescent readout. Reagents like Kinase-Glo® or ADP-Glo™ are commonly used for this purpose.[\[5\]](#)[\[6\]](#)
- **Data Analysis:** The luminescence data is converted to percent inhibition relative to a DMSO control. The IC50 value is calculated by fitting the dose-response curve using non-linear regression.

## Cell-Based EGFR Phosphorylation Assay (EC50 Determination)

This assay measures the ability of **EAI045** to inhibit EGFR autophosphorylation within a cellular environment.

- **Cell Culture:** Human cancer cell lines with specific EGFR mutations (e.g., H1975 with L858R/T790M) and wild-type EGFR (e.g., HaCaT keratinocytes) are seeded in 96-well tissue culture plates and grown overnight.[\[1\]](#)[\[7\]](#)
- **Compound Treatment:** Cells are treated with serial dilutions of **EAI045** for a specified duration (e.g., 2-4 hours).
- **Cell Stimulation (Optional):** In some experiments, cells are stimulated with EGF to induce robust receptor phosphorylation.
- **Fixing and Permeabilization:** The culture medium is removed, and cells are fixed with a solution like 4% paraformaldehyde, followed by permeabilization with a reagent like methanol or Triton X-100 to allow antibody access to intracellular proteins.[\[7\]](#)[\[8\]](#)
- **Immunostaining:** The wells are blocked, then incubated with a primary antibody specific for a phosphorylated EGFR residue (e.g., Phospho-EGFR Tyr1068 or Tyr1173).[\[1\]](#)[\[9\]](#) Subsequently, a horseradish peroxidase (HRP)-conjugated secondary antibody is added.[\[7\]](#)
- **Detection:** A colorimetric (e.g., TMB) or fluorometric substrate is added. The signal, which is proportional to the amount of phosphorylated EGFR, is read using a microplate reader.[\[7\]](#)

- **Data Analysis:** The dose-response curve is plotted, and the EC50 value is determined. Total EGFR levels are often measured in parallel wells for normalization.

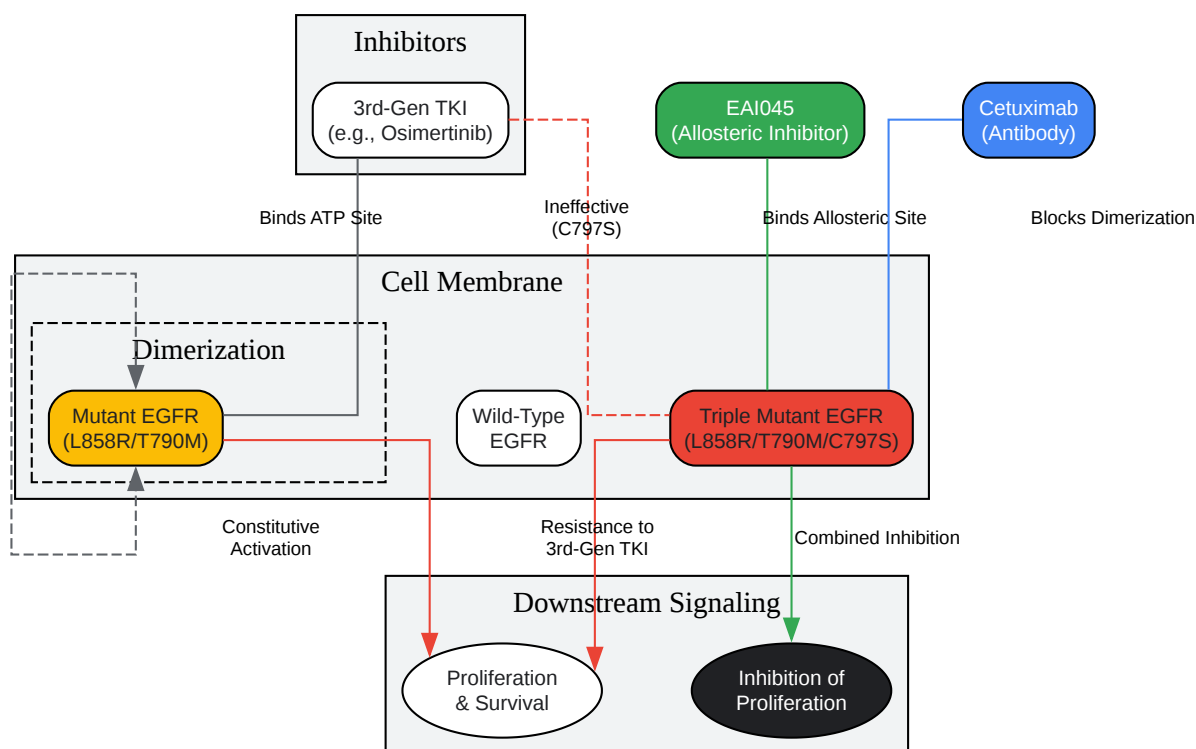
## In Vivo Xenograft Mouse Model

This protocol assesses the anti-tumor efficacy of **EAI045** in a living organism, often in combination with cetuximab.

- **Model System:** Genetically engineered mouse models or xenograft models are used. For xenografts, human cancer cells harboring relevant EGFR mutations (e.g., L858R/T790M or L858R/T790M/C797S) are implanted subcutaneously into immunocompromised mice.[\[1\]](#)[\[3\]](#)
- **Tumor Growth:** Tumors are allowed to grow to a palpable, measurable size (e.g., ~50-100 mm<sup>3</sup>).[\[10\]](#)
- **Treatment Groups:** Mice are randomized into several treatment groups:
  - Vehicle control
  - **EAI045** alone (e.g., 60 mg/kg, oral administration)[\[1\]](#)
  - Cetuximab alone (e.g., 25 mg/kg, intraperitoneal injection)[\[10\]](#)
  - **EAI045** and Cetuximab in combination
- **Dosing and Monitoring:** The agents are administered on a defined schedule (e.g., daily for **EAI045**, twice weekly for cetuximab). Tumor volume and mouse body weight are measured regularly (e.g., 2-3 times per week).
- **Endpoint Analysis:** The experiment concludes after a set period (e.g., 4 weeks) or when tumors in the control group reach a predetermined size. Tumor volumes are compared across the different treatment groups to determine efficacy.[\[3\]](#) Results consistently show that while **EAI045** alone has minimal effect, the combination with cetuximab leads to significant tumor regression.[\[1\]](#)[\[3\]](#)

## Visualized Pathways and Workflows

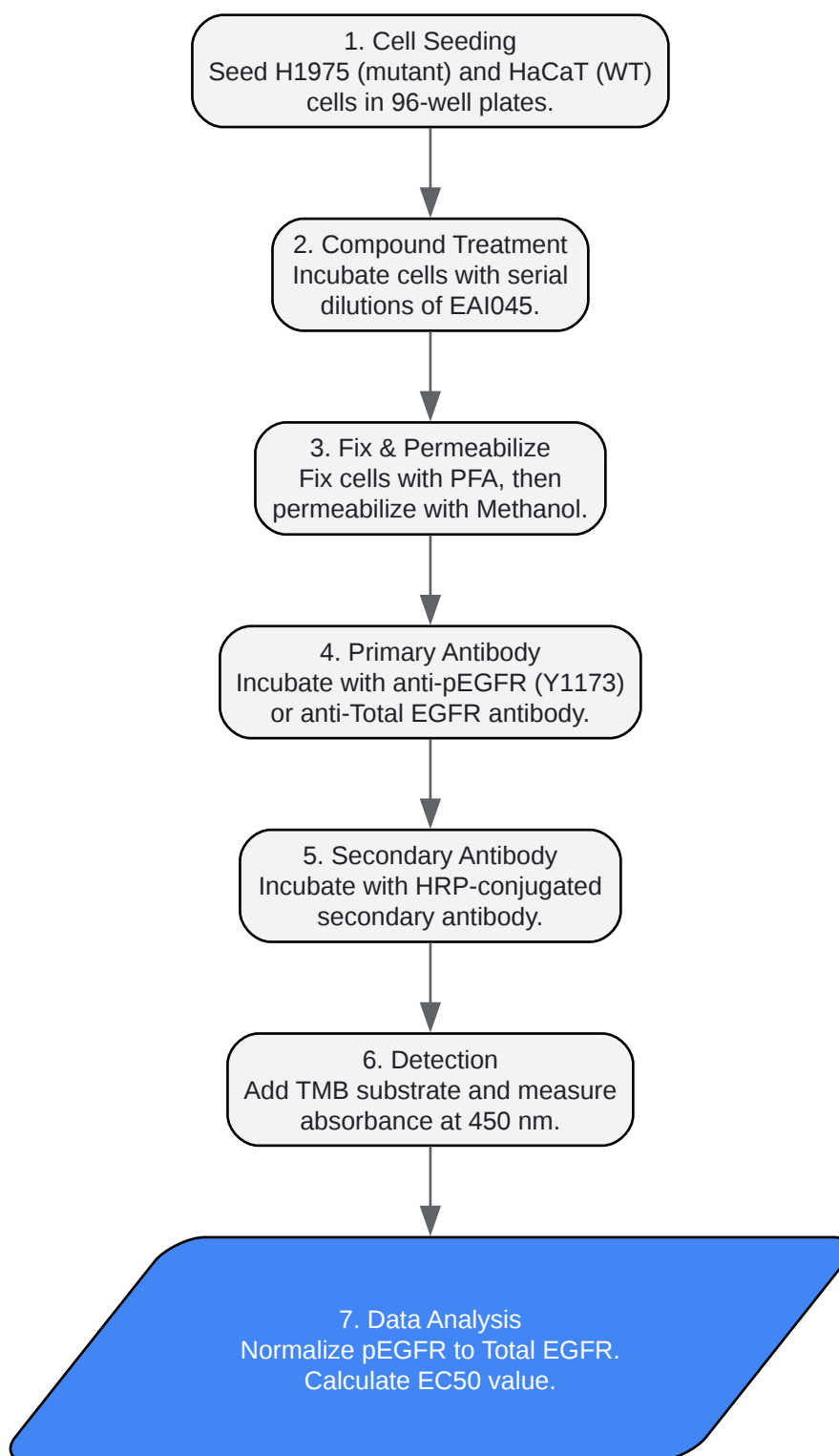
### EAI045 Mechanism of Action on Resistant EGFR



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Caption: Mechanism of synergistic inhibition by **EAI045** and Cetuximab on resistant EGFR mutants.

## Experimental Workflow for Cellular Phosphorylation Assay



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Caption: Step-by-step workflow for determining the EC50 of **EAI045** in cell-based assays.

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